4-bromo-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-methylbenzene-1-sulfonamide
Description
4-Bromo-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-methylbenzene-1-sulfonamide is a synthetic carbazole derivative characterized by a sulfonamide group substituted with a bromine atom at the para position of the benzene ring and a methyl group on the nitrogen atom. The carbazole moiety is linked via a 2-hydroxypropyl chain, which enhances solubility and facilitates interactions with biological targets.
Properties
IUPAC Name |
4-bromo-N-(3-carbazol-9-yl-2-hydroxypropyl)-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-24(29(27,28)18-12-10-16(23)11-13-18)14-17(26)15-25-21-8-4-2-6-19(21)20-7-3-5-9-22(20)25/h2-13,17,26H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNNELBWDQTYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)sulfonylmethylamine typically involves multiple steps, including the formation of the carbazole derivative and the subsequent attachment of the bromophenyl and sulfonyl groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied due to its mild and functional group-tolerant reaction conditions . This reaction uses organoboron reagents and palladium catalysts to form carbon-carbon bonds, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)sulfonylmethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group or the sulfonyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(4-Bromophenyl)sulfonylmethylamine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the development of advanced materials, including optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)sulfonylmethylamine involves its interaction with specific molecular targets and pathways. The carbazole moiety is known for its ability to participate in electron transfer processes, making it useful in optoelectronic applications. Additionally, the sulfonyl group can enhance the compound’s solubility and stability, contributing to its effectiveness in various applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Carbazole Core
N-[3-(3,6-Dibromo-9H-Carbazol-9-yl)-2-Hydroxypropyl]-N,4-Dimethylbenzenesulfonamide
- Structural Differences :
- The carbazole ring features 3,6-dibromo substituents instead of a single bromine.
- The benzene sulfonamide group has a 4-methyl substituent in addition to the N-methyl group.
- However, steric bulk may reduce solubility compared to the mono-bromo analog. The 4-methyl group on the benzene ring could alter π-π stacking interactions in enzyme binding sites .
N-(3-(9H-Carbazol-9-yl)-2-Hydroxypropyl)-N-(Furan-2-ylmethyl)Methanesulfonamide (KL001)
- Structural Differences :
- Replaces the bromobenzene sulfonamide with a methanesulfonamide group .
- Features a furan-2-ylmethyl substituent on the nitrogen.
- Functional Implications: KL001 is a known modulator of cryptochrome (CRY) proteins in circadian rhythm regulation. The furan group may facilitate hydrogen bonding with CRY residues, while the smaller methanesulfonamide improves membrane permeability .
Sulfonamide vs. Carboxamide Derivatives
N-[3-(9H-Carbazol-9-yl)-2-Hydroxypropyl]-Arylcarboxamides
- Structural Differences :
- Replaces the sulfonamide group with a carboxamide (-CONH-).
- Functional Implications :
2-(3-(9H-Carbazol-9-yl)-2-Hydroxypropyl)Isothiazoline-1,1-Dioxide
Halogenation and Electronic Effects
Enzyme Inhibition
*Estimated based on structural similarity to benzyl-substituted sulfonamides .
Pharmacokinetic Considerations
- Metabolic Stability : N-methyl and sulfonamide groups reduce susceptibility to cytochrome P450 oxidation compared to hydroxylated analogs .
Biological Activity
The compound 4-bromo-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-methylbenzene-1-sulfonamide is a derivative of carbazole, a well-known scaffold in medicinal chemistry. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈BrN₃O₂S
- Molecular Weight : 396.32 g/mol
The presence of the bromine atom and the sulfonamide group contributes to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds with a carbazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines:
The results indicate that the compound exhibits dose-dependent cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored. Similar carbazole derivatives have shown activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Study on Anticancer Mechanisms
A study conducted by Sharma et al. (2023) investigated the mechanism of action of carbazole derivatives, including this compound. The study revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial for regulating cell death .
Study on Antimicrobial Efficacy
In another study, researchers evaluated the antimicrobial efficacy of several carbazole derivatives, including our target compound. The results demonstrated that these compounds disrupt bacterial cell membranes, leading to increased permeability and cell lysis . This mechanism highlights their potential as effective antibacterial agents.
Q & A
Basic Research Questions
Synthesis and Purification Q: What are the critical steps and reaction conditions for synthesizing 4-bromo-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-methylbenzene-1-sulfonamide? A: Synthesis involves sequential functionalization of the carbazole core, sulfonamide coupling, and bromination. Key steps include:
- Carbazole activation : React 9H-carbazole with 2-hydroxypropylamine under basic conditions (e.g., K₂CO₃/DMF) to form the carbazole-hydroxypropyl intermediate .
- Sulfonamide coupling : Introduce the 4-bromo-N-methylbenzenesulfonamide moiety via nucleophilic substitution, using a sulfonyl chloride precursor in anhydrous dichloromethane (DCM) at 0–5°C .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Structural Characterization Q: Which spectroscopic techniques are essential for confirming the structure and purity of this compound? A: A combination of:
- ¹H/¹³C NMR : Assign peaks for the carbazole aromatic protons (δ 7.2–8.5 ppm), hydroxypropyl methylene (δ 3.5–4.0 ppm), and sulfonamide methyl group (δ 2.8–3.1 ppm) .
- HRMS : Validate molecular weight (expected [M+H]⁺ ~525–530 Da) .
- FT-IR : Confirm sulfonamide S=O stretches (~1335 cm⁻¹) and hydroxyl O-H (~3400 cm⁻¹) .
Initial Biological Activity Screening Q: What preliminary assays are recommended to evaluate this compound’s bioactivity? A: Prioritize:
- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to sulfonamide’s known ATP-binding site interactions .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility assessment : Measure logP values (shake-flask method) to guide formulation for in vivo studies .
Advanced Research Questions
Structure-Activity Relationship (SAR) Optimization Q: How can structural modifications enhance target selectivity or potency? A: Methodological approaches include:
- Bromine substitution : Replace 4-bromo with electron-withdrawing groups (e.g., -CF₃) to modulate sulfonamide acidity and target binding .
- Hydroxypropyl chain optimization : Introduce ester or ether derivatives to improve membrane permeability (e.g., via prodrug strategies) .
- Carbazole substitution : Modify the carbazole’s 3- or 6-position with methyl or methoxy groups to alter π-π stacking with biological targets .
Mechanistic Studies Q: What experimental designs are suitable for elucidating the compound’s mechanism of action? A: Combine:
- X-ray crystallography : Co-crystallize with target enzymes (e.g., carbonic anhydrase IX) to resolve binding modes .
- Molecular dynamics simulations : Model interactions between the sulfonamide group and catalytic zinc ions in metalloenzymes .
- Kinetic assays : Determine inhibition constants (Kᵢ) using stopped-flow spectroscopy for time-dependent enzyme inhibition .
Addressing Data Contradictions Q: How should researchers resolve discrepancies in biological activity across studies? A: Systematic strategies:
- Batch variability analysis : Compare purity (>95% via HPLC) and stereochemical consistency (chiral HPLC) across synthesized batches .
- Assay standardization : Replicate studies under identical conditions (e.g., cell passage number, serum concentration) .
- Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions .
Methodological Tables
Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Carbazole activation | K₂CO₃, DMF, 80°C, 12 h | 65–70 | >90 | |
| Sulfonamide coupling | 4-Bromo-N-methylbenzenesulfonyl chloride, DCM, 0°C | 50–55 | >85 | |
| Final purification | Silica gel (70–230 mesh), EtOAc/hexane | 40–45 | >98 |
Table 2: Recommended Analytical Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
